molecular formula C17H27N7O2 B2573668 (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1616415-40-7

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2573668
CAS No.: 1616415-40-7
M. Wt: 361.45
InChI Key: GSZCWZVSAVPVOW-JTQLQIEISA-N
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Description

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines without the piperazine ring

  • Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core

  • Analogues with varying alkyl or aryl groups

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate , highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, a compound with the CAS number 1616415-40-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H27N7O2, with a molecular weight of 361.44 g/mol. It has a polar surface area (PSA) of 102.40 Ų and a logP value of 2.28, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

PropertyValue
Molecular FormulaC17H27N7O2
Molecular Weight361.44 g/mol
Polar Surface Area (PSA)102.40 Ų
LogP2.28

Research indicates that compounds similar to this compound often target the phosphoinositide 3-kinase delta (PI3Kδ) pathway. PI3Kδ is involved in various cellular processes including immune response regulation and cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Line Studies : Compounds structurally related to (S)-tert-butyl derivatives have shown significant inhibitory effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 3.0 µM to over 10 µM against these cell lines, demonstrating substantial anticancer activity .
  • Mechanistic Insights : The mechanism often involves the induction of apoptosis through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, a derivative demonstrated a notable increase in caspase-3 levels, suggesting activation of apoptotic pathways in treated cells .

Study 1: Targeting PI3Kδ

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that were evaluated for their selectivity against PI3Kδ. The most potent inhibitors had IC50 values as low as 18 nM, indicating strong potential for therapeutic applications in diseases where PI3Kδ plays a critical role .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. It was found that specific modifications to the piperazine moiety enhanced activity against MCF-7 cells with some compounds achieving IC50 values below 10 µM, comparable to established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCWZVSAVPVOW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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